メテノロン酢酸エステル

概要

説明

メテノロン酢酸塩は、メテノロン酢酸塩としても知られており、合成アンドロゲンおよびアナボリックステロイド (AAS) 薬です。主に、骨髄不全による貧血の治療に使用されます。メテノロン酢酸塩は経口投与され、中等度のアナボリック作用と弱いアンドロゲン作用が知られています。 メテノロン酢酸塩は、1961 年に最初に医療用に導入され、Primobolan や Nibal などの商品名で販売されています .

科学的研究の応用

Methenolone acetate has several scientific research applications:

Biology: Studied for its effects on muscle growth and development.

Medicine: Used in the treatment of anemia and muscle-wasting conditions.

Industry: Utilized in the formulation of nutritional supplements and performance-enhancing drugs.

作用機序

メテノロン酢酸塩は、標的組織のアンドロゲン受容体 (AR) に結合することで作用を発揮します。この結合は受容体を活性化し、タンパク質合成と筋肉の成長の増加につながります。 この化合物は、中等度のアナボリック作用と弱いアンドロゲン作用を示し、最小限の副作用で医療に使用できます .

生化学分析

Biochemical Properties

Methenolone acetate plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor. This compound interacts with various enzymes, proteins, and other biomolecules. Specifically, methenolone acetate binds to the androgen receptor, which is the biological target of androgens like testosterone and dihydrotestosterone. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes .

Cellular Effects

Methenolone acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, methenolone acetate has been shown to attenuate the decline in bone mineral density during anemia treatment in patients with myelodysplastic syndrome. This suggests that methenolone acetate can positively impact bone health by influencing cellular processes related to bone turnover and mineralization .

Molecular Mechanism

The molecular mechanism of methenolone acetate involves its binding to the androgen receptor, leading to the activation of the receptor. This activation results in the modulation of gene expression and the regulation of various cellular processes. Methenolone acetate does not exhibit estrogenic effects or pose a risk of liver damage, which distinguishes it from other anabolic steroids. Additionally, methenolone acetate’s weak androgenic effects make it a safer option for therapeutic use .

Dosage Effects in Animal Models

The effects of methenolone acetate vary with different dosages in animal models. At lower doses, methenolone acetate has been shown to improve bone mineral density and overall health without causing significant adverse effects. At higher doses, methenolone acetate may lead to toxic or adverse effects, including symptoms of masculinization such as acne, increased hair growth, and voice changes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Methenolone acetate is involved in various metabolic pathways, including those related to androgen metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of androgens. Methenolone acetate’s influence on metabolic flux and metabolite levels can impact overall metabolic homeostasis. Understanding the specific metabolic pathways of methenolone acetate is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Methenolone acetate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of methenolone acetate within specific tissues can influence its activity and function. For example, methenolone acetate’s distribution in bone tissue is critical for its role in improving bone mineral density .

Subcellular Localization

The subcellular localization of methenolone acetate plays a vital role in its activity and function. Methenolone acetate is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target receptors and exert its effects. Understanding the subcellular localization of methenolone acetate is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

準備方法

合成経路と反応条件

メテノロン酢酸塩は、メテノロンと酢酸無水物を、塩基としてピリジン存在下で反応させることによって合成されます。 反応混合物を室温で激しく撹拌すると、メテノロン酢酸塩が生成されます .

工業生産方法

メテノロン酢酸塩の工業生産は、同様の合成経路を採用しますが、より大規模に行われます。 このプロセスには、再結晶およびクロマトグラフィー技術による最終生成物の精製が含まれ、高純度と品質が保証されます .

化学反応の分析

反応の種類

メテノロン酢酸塩は、次のようなさまざまな化学反応を起こします。

酸化: メテノロン酢酸塩は酸化されてメテノロンを生成する可能性があります。

還元: 還元反応は、メテノロン酢酸塩をメテノロンに戻すことができます。

置換: メテノロン酢酸塩は、酢酸基が他の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。

置換: 置換反応には、水酸化物イオン (OH⁻) やアミンなどの求核剤が関与することがよくあります。

生成される主要な生成物

酸化: メテノロン

還元: メテノロン

置換: 使用した置換基に応じて、さまざまなメテノロン誘導体。

科学研究への応用

メテノロン酢酸塩は、科学研究においていくつかの応用があります。

化学: クロマトグラフィー法の開発とバリデーションのための分析化学における標準物質として使用されます.

生物学: 筋肉の成長と発達に対する影響について研究されています。

医学: 貧血や筋肉の消耗症の治療に使用されます.

類似化合物との比較

類似化合物

メテノロンエナント酸塩: メテノロンの別のエステルで、筋肉内注射で投与されます.

オキサンドロロン: 化学構造は異なるものの、同様のアナボリック作用を示すアナボリックステロイド.

スタノゾロール: 作用機序と化学構造が異なるアナボリックステロイド.

独自性

メテノロン酢酸塩は、経口バイオアベイラビリティが高く、他のアナボリックステロイドと比較して副作用が少ないという点で独特です。 メテノロン酢酸塩はエストロゲンに変換されず、女性化乳房などのエストロゲン性副作用のリスクを軽減します .

特性

IUPAC Name |

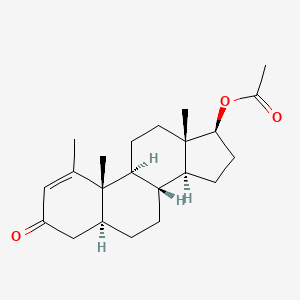

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUJQOPTMSERF-QWQRBHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963004 | |

| Record name | Methenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-05-9 | |

| Record name | Methenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenolone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W75590VPKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methenolone acetate, like other anabolic steroids, primarily acts by binding to androgen receptors. This binding leads to a cascade of events, including increased protein synthesis and decreased protein breakdown, ultimately promoting tissue building and growth.

ANone: While the exact mechanisms are not fully elucidated in the provided abstracts, one study [] specifically investigates the effect of Methenolone acetate on erythropoietin-responsive cells in rat bone marrow.

ANone: The molecular formula of Methenolone acetate is C22H32O3, and its molecular weight is 344.49 g/mol.

ANone: Specific data on the stability of Methenolone acetate under different conditions is not provided in the abstracts.

ANone: Information on formulation strategies is not available in the provided abstracts.

ANone: Methenolone acetate is available in both oral and injectable forms. The choice of administration route can affect its bioavailability and pharmacokinetic profile. One study [] mentions that the oral form leads to the detection of significant amounts of the major metabolite in urine for several days following a single dose.

ANone: Research [, ] has identified 3α-hydroxy-1-methylen-5α-androstan-17-one as the major urinary metabolite of Methenolone acetate in humans. This finding suggests that reduction at the 3-keto group and oxidation of the 17β-hydroxyl group are key metabolic steps.

ANone: Research [] suggests that consumption of meat from livestock treated with Methenolone acetate, particularly via intramuscular injection, can lead to positive results in doping tests. This finding highlights the potential for inadvertent doping violations in athletes consuming such meat.

ANone: Yes, studies [, , ] utilize rats and veal calves as animal models to investigate the metabolism and effects of Methenolone acetate.

ANone: Methenolone acetate has been explored as a potential treatment option for various conditions, including myelodysplastic syndrome [, , ], aplastic anemia [], and rheumatoid arthritis [, ].

ANone: While long-term effects are not extensively detailed in these abstracts, one study [] mentions potential androgenic effects, including irregular menstruation, clitoral hypertrophy, increased facial hair, hoarse voice, and increased aggression in a female patient.

ANone: Research [, ] indicates that Methenolone acetate, particularly 17α-alkylated forms, can influence plasma antithrombin III levels and other blood clotting factors.

ANone: Several analytical methods have been developed for the detection and quantification of Methenolone acetate. One study [] focuses on developing and validating an RP-HPLC method using UV detection for analyzing the compound in food supplements. Another study [] utilizes gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of Methenolone acetate's major urinary metabolite.

ANone: The abstract describing the RP-HPLC method for Methenolone acetate [] highlights specificity, linearity, accuracy, and precision as key parameters for method validation.

ANone: Yes, several other anabolic steroids exist with potentially comparable effects, including trenbolone acetate, methandrostenolone, nandrolone, and androstanazole. One study [] compares the pharmacological and endocrinological properties of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。